molecular formula C3H10N2 B3052651 N,N-dimethylmethanediamine CAS No. 43192-52-5

N,N-dimethylmethanediamine

Cat. No.: B3052651
CAS No.: 43192-52-5
M. Wt: 74.13 g/mol
InChI Key: VSEKEMQDOIJVFY-UHFFFAOYSA-N
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Description

N,N-dimethylmethanediamine: is an organic compound with the molecular formula C₃H₁₀N₂. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Methylation: N,N-dimethylmethanediamine can be synthesized by the direct methylation of methanediamine using methyl iodide or dimethyl sulfate as methylating agents. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid.

    Reductive Amination: Another method involves the reductive amination of formaldehyde with dimethylamine. This reaction is catalyzed by hydrogen in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethylmethanediamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro compounds.

    Reduction: Primary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry: N,N-dimethylmethanediamine is used as a ligand in coordination chemistry to form metal complexes. These complexes are often used as catalysts in various organic reactions.

Biology: In biological research, this compound is used to study the binding interactions with DNA and proteins. It is also used in the synthesis of biologically active compounds.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also studied for its potential therapeutic effects in various medical conditions.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a curing agent in epoxy resins and as a stabilizer in the production of polyurethane foams.

Mechanism of Action

N,N-dimethylmethanediamine exerts its effects by interacting with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. It can also interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

    N,N-dimethylethylenediamine: This compound has a similar structure but with an ethylene bridge between the nitrogen atoms instead of a methylene bridge.

    Dimethylaminopropylamine: This compound has an additional propyl group attached to the nitrogen atom.

Uniqueness: N,N-dimethylmethanediamine is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalysis and industrial applications.

Properties

IUPAC Name

N',N'-dimethylmethanediamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-5(2)3-4/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEKEMQDOIJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413265
Record name N,N-dimethylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-52-5
Record name Methanediamine, N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43192-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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